2-amino-7,7-dimethyl-4-(5-methyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile
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Overview
Description
2-amino-7,7-dimethyl-4-(5-methyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7-dimethyl-4-(5-methyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-thiophenecarboxaldehyde with 2-amino-3-cyano-4,4-dimethyl-6-oxo-1,4,5,6,7,8-hexahydroquinoline in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carbonitrile groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7,7-dimethyl-4-(5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- 2-amino-7,7-dimethyl-4-(5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
What sets 2-amino-7,7-dimethyl-4-(5-methyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-9-4-5-13(22-9)14-10(8-18)16(19)21-12-7-17(2,3)6-11(20)15(12)14/h4-5,14H,6-7,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCBGWDWSMMEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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